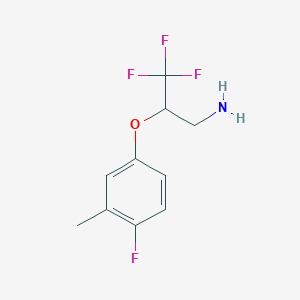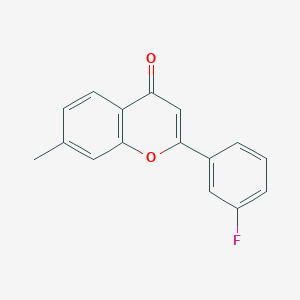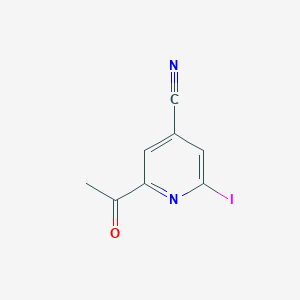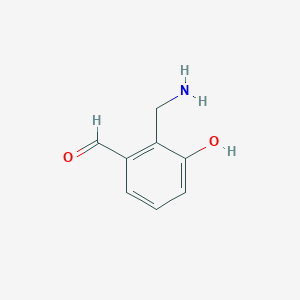
2-(Aminomethyl)-3-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-3-hydroxybenzaldehyde is an organic compound with the molecular formula C8H9NO2 It features a benzene ring substituted with an aminomethyl group (-CH2NH2) and a hydroxyl group (-OH) at the 3-position, and an aldehyde group (-CHO) at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with formaldehyde and ammonia in the presence of a catalyst. This reaction typically proceeds under mild conditions, such as room temperature and atmospheric pressure, and yields the desired product with good efficiency .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques to ensure high purity and yield. These methods could include continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2-(Aminomethyl)-3-hydroxybenzoic acid.
Reduction: 2-(Aminomethyl)-3-hydroxybenzyl alcohol.
Substitution: 2-(Aminomethyl)-3-chlorobenzaldehyde.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-3-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength
Mecanismo De Acción
The mechanism by which 2-(Aminomethyl)-3-hydroxybenzaldehyde exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The aminomethyl and hydroxyl groups play crucial roles in these interactions, forming hydrogen bonds or participating in nucleophilic attacks .
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)-4-hydroxybenzaldehyde: Similar structure but with the hydroxyl group at the 4-position.
2-(Aminomethyl)-3-methoxybenzaldehyde: Similar structure but with a methoxy group (-OCH3) instead of a hydroxyl group.
2-(Aminomethyl)-3-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
2-(Aminomethyl)-3-hydroxybenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of an aminomethyl group, hydroxyl group, and aldehyde group in a single molecule allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
2-(aminomethyl)-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C8H9NO2/c9-4-7-6(5-10)2-1-3-8(7)11/h1-3,5,11H,4,9H2 |
Clave InChI |
WWXJILFIUYJIIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)CN)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


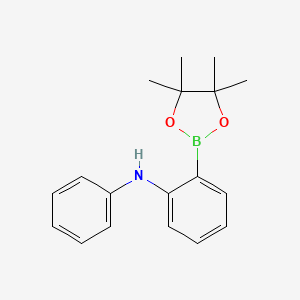

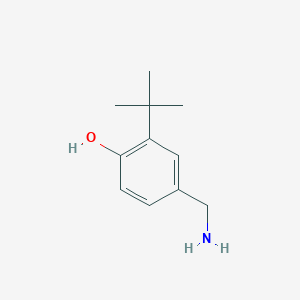

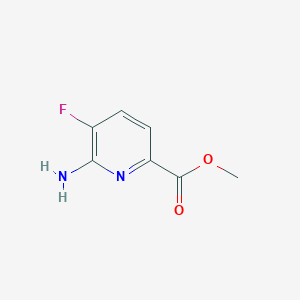

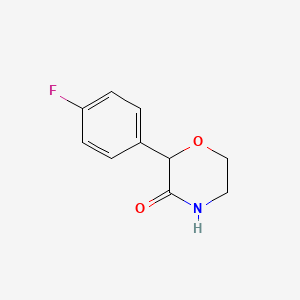

![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14851202.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B14851206.png)
